molecular formula C16H23NO B14356182 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one CAS No. 93147-94-5

1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one

Cat. No.: B14356182
CAS No.: 93147-94-5
M. Wt: 245.36 g/mol
InChI Key: BUMUOGMWJWCKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one typically involves the reaction of a piperidine derivative with appropriate alkylating agents. Common synthetic routes may include:

    Alkylation: Using 2-phenylethyl bromide and isopropyl bromide in the presence of a base such as sodium hydride.

    Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)piperidin-4-one
  • 3-(propan-2-yl)piperidin-4-one
  • 1-(2-Phenylethyl)-3-methylpiperidin-4-one

Uniqueness

1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

93147-94-5

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(2-phenylethyl)-3-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C16H23NO/c1-13(2)15-12-17(11-9-16(15)18)10-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3

InChI Key

BUMUOGMWJWCKSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCC1=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.